2-Amino-4-methoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-4-methoxybenzaldehyde involves various chemical reactions, including cyclization under microwave irradiation and solvent-free conditions. For example, the synthesis and ab initio/DFT studies on 2-(4-methoxyphenyl)benzo[d]thiazole were conducted using 2-aminothiophenol and 4-methoxybenzaldehyde, highlighting the molecular structure and vibrational frequencies of the compound through different theoretical methods (Arslan & Algül, 2007).
Molecular Structure Analysis
The molecular structure of related compounds is often investigated using various spectroscopic and crystallographic techniques. The crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, for instance, exhibits disorder in certain groups and demonstrates the packing sustained by interactions like C—H⋯O and O—H⋯π (Rivera, Ríos-Motta, & Bolte, 2022).
Chemical Reactions and Properties
Chemical reactions involving 2-Hydroxybenzaldehydes and related compounds can lead to a variety of products depending on the reactants and conditions. For instance, reactions with alkynes, alkenes, or allenes using a rhodium catalyst system can yield 2-alkenoylphenols with good to excellent yields, demonstrating the versatility of these compounds in synthetic chemistry (Kokubo et al., 1999).
Physical Properties Analysis
The physical properties of 2-Amino-4-methoxybenzaldehyde and its derivatives, such as solubility, melting point, and crystalline structure, can be analyzed through experimental methods and theoretical calculations. These properties are crucial for determining the compound's applicability in various chemical and material science fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, define the potential uses of 2-Amino-4-methoxybenzaldehyde in synthesis and manufacturing. Investigations into the antimicrobial and antiaflatoxigenic activities of Schiff bases of similar aldehydes demonstrate the chemical's utility in broader applications beyond just its physical and molecular characteristics (Harohally et al., 2017).
Scientific Research Applications
1. Anti-Corrosion Potential
- Application Summary: 2-Amino-4-methoxybenzaldehyde is used in the synthesis of Schiff base ligands, which have been studied for their potential to inhibit corrosion on the Fe (110) surface in an acid medium .
- Methods of Application: The study involved the synthesis of two Schiff base ligands using 2-methoxybenzaldehyde and 4-methoxybenzaldehyde. The corrosion inhibition potential of these ligands was then studied using Density Functional Theory (DFT) and Molecular Dynamics (MD) methods .
- Results: The study found that the adsorption mechanism of the inhibitor on the surface of the Fe metal occurred via chemisorption. Scanning electron microscopy (SEM) showed a mild degradation on the surface of the mild steel immersed in the inhibited acid solution .
2. Biomedical Applications
- Application Summary: Schiff bases, which can be synthesized using 2-Amino-4-methoxybenzaldehyde, have a broad range of applications in medicine, pharmacy, coordination chemistry, biological activities, industries, food packages, dyes, and polymer. They are also used as an O2 detector .
- Methods of Application: Schiff bases are synthesized by condensation reaction of different amino compounds with aldehydes or ketones .
- Results: Schiff base ligands and their metal complexes have shown numerous applications in pharmacology such as antiviral, antifungal, antimicrobial, antimalarial, antituberculosis, anticancer, anti-HIV, catalytic application in oxidation of organic compounds, and nanotechnology .
properties
IUPAC Name |
2-amino-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXUCNGQIZZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314481 | |
Record name | 2-amino-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxybenzaldehyde | |
CAS RN |
59236-36-1 | |
Record name | 59236-36-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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